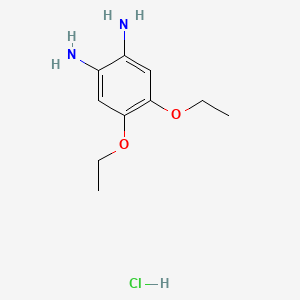

1,2-Diamino-4,5-ethoxybenzene, Hydrochloride

Description

BenchChem offers high-quality 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1246814-97-0 |

|---|---|

Molecular Formula |

C10H17ClN2O2 |

Molecular Weight |

232.71 g/mol |

IUPAC Name |

4,5-diethoxybenzene-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C10H16N2O2.ClH/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2;/h5-6H,3-4,11-12H2,1-2H3;1H |

InChI Key |

NYPGQQZCKYFWSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)N)OCC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Structure and Analytical Utility of 1,2-Diamino-4,5-ethoxybenzene Hydrochloride: A Comprehensive Technical Guide

Executive Summary

In the realm of trace-level chromatographic analysis, the accurate quantification of reactive carbonyls—such as aldehydes and α -keto acids—remains a persistent challenge due to their lack of native chromophores or fluorophores. To overcome this, ortho-phenylenediamine derivatives are employed as highly specific fluorogenic tagging agents.

Commercially cataloged as 1,2-Diamino-4,5-ethoxybenzene hydrochloride [1], this reagent's precise IUPAC-aligned identity is 4,5-Diethoxy-1,2-benzenediamine hydrochloride . This whitepaper dissects the structural causality behind its exceptional fluorescence quantum yield, details its reaction mechanism, and provides a self-validating experimental protocol for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Chemical Identity and Structural Elucidation

Understanding the efficacy of 1,2-Diamino-4,5-ethoxybenzene hydrochloride requires a deep dive into its molecular architecture.

-

Chemical Name: 4,5-Diethoxy-1,2-benzenediamine hydrochloride

-

CAS Registry Number: 86723-14-0 (Free base)

-

Molecular Formula: C10H16N2O2⋅HCl

-

Molecular Weight: 232.71 g/mol [2]

Causality of Structural Features:

-

The Ortho-Diamine Core: The spatial proximity of the two primary amine groups is the functional engine of the molecule. It provides the dual nucleophilic centers required to capture a single carbonyl carbon and subsequently cyclize, forming a rigid five-membered imidazoline ring.

-

The 4,5-Diethoxy Substituents (EDGs): The ethoxy groups are powerful electron-donating groups. By pushing electron density into the aromatic π -system via resonance, they significantly lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This structural modification drastically amplifies the fluorescence quantum yield of the final product compared to unsubstituted benzenediamines.

-

The Hydrochloride Salt Form: The free base of electron-rich phenylenediamines is notoriously unstable, rapidly undergoing auto-oxidation in ambient air to form dark, degraded polymeric mixtures. By formulating the reagent as an HCl salt, the amines are protonated ( NH3+ ), neutralizing their nucleophilicity and shielding them from oxidative degradation during storage.

Mechanistic Chemistry: The Fluorogenic Derivatization Pathway

The reagent itself is non-fluorescent. Fluorescence is only triggered upon a successful, multi-step covalent reaction with an aldehyde, making it a highly specific probe.

The Reaction Cascade:

-

Nucleophilic Attack: One of the primary amines attacks the electrophilic carbonyl carbon of the target aldehyde, dehydrating to form a Schiff base (imine).

-

Intramolecular Cyclization: The adjacent ortho-amine attacks the newly formed imine carbon, closing the ring to form an imidazoline intermediate.

-

Oxidation: Driven by the thermodynamic stability of aromaticity, the imidazoline undergoes spontaneous oxidation (often facilitated by trace dissolved oxygen) to yield a fully conjugated, rigid benzimidazole derivative. This rigidity restricts non-radiative vibrational decay, forcing the molecule to release absorbed energy as intense fluorescence.

Reaction mechanism of 1,2-diamino-4,5-ethoxybenzene with aldehydes to form benzimidazoles.

Self-Validating Experimental Protocol: HPLC-FLD Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates chemical safeguards to prevent false positives generated by reagent auto-oxidation.

Reagents Required

-

1,2-Diamino-4,5-ethoxybenzene hydrochloride (Reagent)

-

0.1 M Hydrochloric Acid (HCl)

-

Sodium sulfite ( Na2SO3 ) or 2-mercaptoethanol (Antioxidant)

-

HPLC-grade Acetonitrile and Water

Step-by-Step Methodology

-

Reagent Preparation (The Safeguard): Dissolve 5.0 mg of the reagent in 1.0 mL of 0.1 M HCl containing 1% (w/v) sodium sulfite.

-

Expert Insight: The inclusion of a sacrificial antioxidant is critical. Without it, the diamine core is susceptible to auto-oxidation by dissolved oxygen, generating quinoxaline artifacts that co-elute and produce baseline noise. The acidic pH maintains the protonated state until the reaction is forced.

-

-

Sample Mixing: In a dark amber vial, combine 50 µL of the biological or pharmaceutical sample (containing target aldehydes) with 50 µL of the prepared reagent solution.

-

Derivatization (Kinetic Driver): Cap the vial and incubate in a heating block at 60°C for 40 minutes.

-

Expert Insight: The elevated temperature provides the activation energy required to drive the cyclization step to completion. Conducting this in the dark prevents photochemical degradation of the nascent fluorophore.

-

-

Reaction Quenching: Immediately transfer the vial to an ice-water bath for 5 minutes to halt the reaction kinetics.

-

HPLC-FLD Analysis: Inject 10 µL of the quenched mixture onto a C18 reverse-phase column. Elute using an isocratic or gradient mobile phase (e.g., Water/Acetonitrile). Monitor fluorescence at Excitation: ~305 nm / Emission: ~400 nm .

Step-by-step HPLC-FLD workflow for aldehyde derivatization and detection.

Comparative Analysis of Ortho-Diamine Reagents

Selecting the correct ortho-diamine reagent depends heavily on the analyte's polarity and the required detection limits. The diethoxy variant (DEB) offers unique lipophilic advantages over its methoxy (DDB) and methylenedioxy (DMB) counterparts.

| Reagent | Substituent Group | Excitation (nm) | Emission (nm) | Lipophilicity (LogP Impact) | Primary Analytical Target |

| DMB | Methylenedioxy | 373 | 448 | Low | α -keto acids (e.g., Sialic acids) |

| DDB | Dimethoxy | 302 | 395 | Medium | Aromatic aldehydes |

| DEB (Subject) | Diethoxy | ~305 | ~400 | High | Small polar aliphatic & aromatic aldehydes |

Data Summary: The extended alkyl chains of the diethoxy groups in DEB increase the overall lipophilicity of the resulting benzimidazole. This is highly advantageous when analyzing very small, highly polar aliphatic aldehydes (like formaldehyde or acetaldehyde), as it significantly improves their retention and resolution on standard C18 reverse-phase columns.

Applications in Drug Development

In pharmaceutical development, 1,2-Diamino-4,5-ethoxybenzene hydrochloride is deployed for critical quality and safety assays:

-

Lipid Peroxidation Monitoring: It is used to quantify malondialdehyde (MDA) and hexanal in plasma, serving as primary biomarkers for oxidative stress in preclinical toxicology models.

-

Pharmaceutical Impurity Profiling: Regulatory bodies require strict control of reactive aldehydes in drug excipients (e.g., PEG, polysorbates). This reagent allows for the sub-part-per-million (ppm) quantification of these impurities, ensuring they do not form immunogenic adducts with Active Pharmaceutical Ingredients (APIs).

References

-

National Center for Biotechnology Information (NCBI). "4,5-Diethoxy-1,2-benzenediamine". PubChem Compound Database, CID 14578599. Available at:[Link]

An In-Depth Technical Guide to the Physical Properties of 4,5-Diethoxy-1,2-phenylenediamine Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potentially Valuable Synthetic Building Block

4,5-Diethoxy-1,2-phenylenediamine hydrochloride is an aromatic diamine that, while not extensively documented, holds significant potential as a versatile intermediate in organic synthesis. Its structural similarity to more common reagents like the 4,5-dimethoxy and 4,5-methylenedioxy analogs suggests its utility in the construction of a variety of heterocyclic systems, including benzimidazoles, quinoxalines, and other fused-ring structures of interest in medicinal chemistry and materials science. The presence of two nucleophilic amino groups ortho to each other provides a reactive handle for cyclization reactions, while the diethoxy substituents on the benzene ring can modulate the electronic properties and solubility of the resulting derivatives. This guide aims to provide a comprehensive overview of the anticipated physical properties of this compound, offering a valuable resource for researchers considering its use in novel synthetic endeavors.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 4,5-diethoxy-1,2-phenylenediamine hydrochloride are crucial for its handling, characterization, and application in synthesis. The following table summarizes these key parameters, with values largely extrapolated from its dimethoxy analog.

| Property | Estimated Value | Comments |

| Molecular Formula | C10H17ClN2O2 | |

| Molecular Weight | 232.71 g/mol | Calculated |

| Appearance | Off-white to light brown crystalline solid | Based on analogs |

| Melting Point | >200 °C (with decomposition) | Estimated based on the melting points of related phenylenediamine hydrochlorides. |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in cold ethanol. Insoluble in non-polar organic solvents. | The hydrochloride salt form significantly enhances aqueous solubility. |

| pKa | ~3-4 (for the anilinium ions) | Estimated based on the electronic effect of the ethoxy groups. |

Spectroscopic Data (Predicted)

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 7.0-7.2 (br s, 6H, -NH3+)

-

δ 6.85 (s, 2H, Ar-H)

-

δ 4.05 (q, J = 7.0 Hz, 4H, -OCH2CH3)

-

δ 1.35 (t, J = 7.0 Hz, 6H, -OCH2CH3)

-

-

13C NMR (DMSO-d6, 100 MHz):

-

δ 148.5 (Ar-C-O)

-

δ 135.0 (Ar-C-NH3+)

-

δ 105.0 (Ar-C-H)

-

δ 64.5 (-OCH2CH3)

-

δ 15.0 (-OCH2CH3)

-

-

Infrared (IR) Spectroscopy (KBr, cm-1):

-

3400-2800 (br, N-H and C-H stretching)

-

1620 (s, N-H bending)

-

1520 (s, C=C aromatic stretching)

-

1250 (s, C-O stretching)

-

Proposed Synthetic Route and Experimental Protocol

The synthesis of 4,5-diethoxy-1,2-phenylenediamine hydrochloride can be logically approached from commercially available starting materials. A plausible and efficient route involves the dinitration of 1,2-diethoxybenzene, followed by the reduction of the dinitro intermediate.

Figure 1. Proposed synthetic workflow for 4,5-diethoxy-1,2-phenylenediamine hydrochloride.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1,2-Diethoxy-4,5-dinitrobenzene

-

To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (30 mL), slowly add 1,2-diethoxybenzene (10 g, 0.06 mol) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure 1,2-diethoxy-4,5-dinitrobenzene.

Step 2: Synthesis of 4,5-Diethoxy-1,2-phenylenediamine

-

In a round-bottom flask, dissolve the synthesized 1,2-diethoxy-4,5-dinitrobenzene (5 g, 0.019 mol) in ethanol (100 mL).

-

Add a catalytic amount of 10% Palladium on activated carbon (Pd/C) (approximately 0.5 g).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4,5-diethoxy-1,2-phenylenediamine as an oil or a low-melting solid. Due to its sensitivity to air, it is advisable to proceed to the next step without extensive purification.

Step 3: Formation of 4,5-Diethoxy-1,2-phenylenediamine Hydrochloride

-

Dissolve the crude 4,5-diethoxy-1,2-phenylenediamine in a minimal amount of ethanol.

-

Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid in ethanol with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to obtain 4,5-diethoxy-1,2-phenylenediamine hydrochloride.

Structural Elucidation Workflow

The definitive identification of the synthesized 4,5-diethoxy-1,2-phenylenediamine hydrochloride would rely on a combination of spectroscopic techniques.

Figure 2. Logical workflow for the structural characterization of the target compound.

Safety and Handling

Aromatic amines and their salts should be handled with care as they can be toxic and may cause skin and eye irritation.[1][2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

While direct experimental data for 4,5-diethoxy-1,2-phenylenediamine hydrochloride is limited, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from closely related analogs. The proposed synthetic route is practical, and the predicted spectroscopic data offer a reliable reference for researchers. As a versatile building block, this compound presents an opportunity for the development of novel molecules with potential applications in various fields of chemical research. Experimental verification of the data presented herein is strongly encouraged.

Sources

Role of 1,2-Diamino-4,5-ethoxybenzene in heterocyclic chemistry

An In-depth Technical Guide on the Role of 1,2-Diamino-4,5-diethoxybenzene in Heterocyclic Chemistry

Abstract

Electron-rich ortho-phenylenediamines are cornerstone reagents in synthetic organic chemistry, serving as highly versatile precursors for a vast array of heterocyclic scaffolds. Among these, 1,2-diamino-4,5-diethoxybenzene and its close analogue, 1,2-diamino-4,5-dimethoxybenzene, stand out due to the activating and directing effects of their alkoxy substituents. These diamines are fundamental building blocks for constructing fused heterocyclic systems such as benzimidazoles, quinoxalines, and phenazines, which form the core of numerous pharmaceuticals, functional materials, and analytical probes. This guide provides an in-depth exploration of the synthesis and reactivity of these diamines, focusing on the mechanistic rationale behind their application in forming key heterocyclic systems. We will present field-proven experimental protocols, comparative data, and logical workflows to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's pivotal role.

Introduction: The Strategic Value of 4,5-Dialkoxy-1,2-phenylenediamines

The synthetic utility of 1,2-diamino-4,5-diethoxybenzene stems from the unique arrangement of its functional groups: two nucleophilic amino groups positioned vicinally on an electron-rich aromatic ring. This configuration is primed for cyclocondensation reactions with a wide range of electrophilic partners. The two ethoxy groups at the 4- and 5-positions significantly increase the electron density of the benzene ring through a +M (mesomeric) effect, which enhances the nucleophilicity of the amino groups and influences the electronic properties of the resulting heterocyclic products.

Due to a greater abundance of published data for its methoxy counterpart, this guide will primarily use 1,2-diamino-4,5-dimethoxybenzene (DDB) as the exemplar. The reaction principles, mechanisms, and synthetic strategies discussed are directly transferable to 1,2-diamino-4,5-diethoxybenzene, with minor expected variations in solubility, reaction kinetics, and the lipophilicity of the final products.

Key Precursor Properties:

| Property | 1,2-Diamino-4,5-dimethoxybenzene |

| Synonyms | 4,5-Dimethoxy-o-phenylenediamine, DDB |

| CAS Number | 27841-33-4[1][2] |

| Molecular Formula | C₈H₁₂N₂O₂[1][2] |

| Molecular Weight | 168.19 g/mol [1][2] |

| Appearance | Brown to black solid[2] |

The dihydrochloride salt (CAS 131076-14-7) is also commonly used, offering improved stability and solubility in certain solvent systems.[3][4][5]

Synthesis of the Diamine Precursor

The most reliable and scalable route to 4,5-dialkoxy-1,2-phenylenediamines involves the reduction of the corresponding 4,5-dialkoxy-1,2-dinitrobenzene. This dinitro intermediate is readily accessible via the nitration of 1,2-dialkoxybenzene. The subsequent reduction is typically achieved through catalytic hydrogenation.

Workflow for Precursor Synthesis

Caption: General synthetic workflow for preparing the diamine precursor.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-1,2-phenylenediamine[2]

-

Step 1: Dissolution. 1,2-Dimethoxy-4,5-dinitrobenzene (5 g, 21.9 mmol) is dissolved in methanol (147 mL) in a flask suitable for hydrogenation.

-

Step 2: Catalyst Addition. 10% Palladium on carbon (Pd/C) catalyst (639 mg) is carefully added to the solution.

-

Scientific Rationale: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups to amines. It offers high activity, good selectivity, and ease of removal (filtration) from the reaction mixture.

-

-

Step 3: Hydrogenation. The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously for 6 hours at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Step 4: Work-up. Upon reaction completion (monitored by TLC), the catalyst is removed by filtration through a pad of diatomaceous earth (Celite).

-

Step 5: Isolation. The filtrate is concentrated under reduced pressure to yield 4,5-dimethoxy-1,2-phenylenediamine, which is often pure enough for direct use in subsequent steps.

Application I: Synthesis of Biologically Active Benzimidazoles

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a cornerstone of heterocyclic synthesis, yielding the benzimidazole scaffold. This moiety is present in numerous FDA-approved drugs. The reaction proceeds via a cyclocondensation, where the diamine reacts with a single carbon electrophile.

General Mechanism: Benzimidazole Formation

Caption: Logical steps for the synthesis of benzimidazoles.

Experimental Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[6]

This protocol highlights a modern, efficient "green chemistry" approach.

-

Step 1: Reagent Mixing. In a microwave-safe glass vial, combine N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of Erbium triflate (Er(OTf)₃, 1% mol).

-

Scientific Rationale: Er(OTf)₃ is a mild, water-tolerant Lewis acid catalyst that activates the aldehyde carbonyl group towards nucleophilic attack by the diamine. Microwave irradiation dramatically accelerates the reaction rate, reducing reaction times from hours to minutes.[6]

-

-

Step 2: Microwave Irradiation. The reaction mixture is irradiated in a microwave reactor at a fixed temperature (e.g., 60 °C) for 5-10 minutes.

-

Step 3: Monitoring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 4: Isolation. After completion, the crude product is purified. For larger scale reactions, a simple workup involving water addition and extraction with an organic solvent like ethyl acetate is effective.[6]

Data Summary: Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield | Reference |

| o-phenylenediamine | Benzaldehyde | Er(OTf)₃, Microwave, 60°C, 5 min | 99% | [6] |

| o-phenylenediamine | 4-Chlorobenzaldehyde | Er(OTf)₃, Microwave, 60°C, 5 min | 98% | [6] |

| o-phenylenediamine | Aromatic Acids | NH₄Cl, 80-90°C, 2h | Good | [7] |

| o-phenylenediamine | Aldehydes | H₂O₂, HCl, MeCN, RT | Excellent | [8] |

Application II: Synthesis of Quinoxalines

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, known as the Hinsberg quinoxaline synthesis, is the most direct and widely used method for preparing quinoxalines.[9][10] This reaction is highly efficient and forms the six-membered pyrazine ring fused to the benzene core.

General Mechanism: Quinoxaline Formation

Caption: The classical Hinsberg synthesis pathway for quinoxalines.

Experimental Protocol: Green Synthesis of Quinoxaline Derivatives[11]

-

Step 1: Reactant Preparation. In a round-bottom flask, dissolve the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in methanol (MeOH).

-

Step 2: Reaction. Stir the mixture at room temperature.

-

Step 3: Monitoring and Isolation. The reaction is monitored by TLC. Upon completion, the product often precipitates directly from the reaction mixture and can be isolated by simple filtration. If it remains in solution, the solvent is evaporated, and the residue is recrystallized.

Data Summary: Quinoxaline Synthesis Conditions

| Diamine | Dicarbonyl | Catalyst/Solvent/Temp | Yield | Reference |

| o-phenylenediamine | Benzil | Glycerol/Water, 90°C | 85–91% | [9][13] |

| o-phenylenediamine | Benzil | Zinc triflate, CH₃CN, RT | 85–91% | [9][13] |

| o-phenylenediamine | Benzil | MeOH, RT | High | [11] |

| o-phenylenediamine | Hydroxyl ketone | I₂, DMSO, RT | 80–90% | [9][13] |

Application III: Synthesis of Fluorescent Phenazines

Phenazines are formed via the oxidative condensation of o-phenylenediamines. The reaction can be a self-condensation of two identical molecules or a cross-condensation of two different diamines. The resulting 2,3-diaminophenazine core is often highly fluorescent and serves as a valuable building block for advanced materials.

General Mechanism: Phenazine Formation

Caption: Oxidative dimerization pathway to form diaminophenazines.

Experimental Protocol: Synthesis of 2,3-Diaminophenazine[14][15][16]

-

Step 1: Solution Preparation. Prepare a 0.02 M aqueous solution of o-phenylenediamine (30 mL).

-

Step 2: Oxidant Addition. While stirring vigorously at ambient temperature, rapidly add 6 mL of a 0.08 M aqueous solution of ferric chloride (FeCl₃). A distinct color change from purple-black to reddish-brown is observed.

-

Scientific Rationale: Ferric chloride acts as an effective and inexpensive oxidizing agent, facilitating the intermolecular C-N bond formations required for dimerization and subsequent cyclization to the phenazine core. The reaction proceeds through radical or radical cation intermediates.

-

-

Step 3: Reaction. Continue stirring for 5 hours at ambient temperature. A precipitate will form over time.

-

Step 4: Isolation and Purification. Collect the solid precipitate by centrifugation or filtration. Wash the solid thoroughly with deionized water to remove inorganic salts. The product can be further purified by sublimation to obtain high-purity crystals.[14]

Trustworthiness & Field Insight: Suppressing Side Reactions

In aqueous oxidations of substituted o-phenylenediamines, undesired hydroxylation byproducts can form. A validated method to suppress this involves the addition of a stoichiometric amount of acetone.[15][16] The acetone reversibly reacts with the diamine to form a dihydro-benzo-imidazole intermediate. This protected form is less susceptible to hydroxylation during the oxidative condensation. The protecting group is then hydrolyzed under reductive conditions to yield the desired diaminophenazine.[16]

Conclusion and Future Perspectives

1,2-Diamino-4,5-diethoxybenzene and its dimethoxy analogue are undeniably powerful and versatile building blocks in heterocyclic chemistry. Their intrinsic reactivity allows for the straightforward and efficient synthesis of benzimidazoles, quinoxalines, and phenazines. These core structures are of immense interest to the pharmaceutical industry for their broad range of biological activities and to materials scientists for their unique photophysical properties.[9][10][17] As synthetic methodologies continue to advance, particularly towards greener and more atom-economical processes, the strategic importance of these electron-rich diamines in the rapid generation of molecular diversity for drug discovery and materials science will only continue to grow.

References

-

Title: 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 Source: PubChem URL: [Link]

-

Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]

-

Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation Source: MDPI URL: [Link]

-

Title: Synthetic route of 1,2‐diamino‐4,5‐dimethoxybenzene. Source: ResearchGate URL: [Link]

-

Title: Synthesis of quinoxaline derivatives using different diketo and diamines Source: ResearchGate URL: [Link]

-

Title: Methods of Preparation of Quinoxalines Source: Encyclopedia MDPI URL: [Link]

-

Title: Synthesis of benzimidazoles Source: Organic Chemistry Portal URL: [Link]

-

Title: Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks Source: OSTI.GOV URL: [Link]

-

Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION Source: RASĀYAN Journal of Chemistry URL: [Link]

-

Title: Recent achievements in the synthesis of benzimidazole derivatives Source: Semantic Scholar URL: [Link]

-

Title: Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks Source: PubMed URL: [Link]

-

Title: Could anyone help me in the synthesis of 2,3-diaminophenazine? Source: ResearchGate URL: [Link]

Sources

- 1. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-DIAMINO-4,5-DIMETHOXYBENZENE | 27841-33-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | 131076-14-7 [sigmaaldrich.com]

- 5. 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. osti.gov [osti.gov]

- 16. Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

The Chemistry of Diaminobenzenes: A Technical Guide to Free Base vs. Hydrochloride Salt Forms

Executive Summary

Diaminobenzenes (phenylenediamines) are foundational building blocks in organic synthesis, materials science, and pharmaceutical development. A critical decision in any workflow involving these compounds is the selection between the free base and the hydrochloride salt forms. This whitepaper provides an in-depth mechanistic analysis of how protonation alters the thermodynamic stability, solubility, and reactivity of diaminobenzenes. By understanding the causality behind these physicochemical shifts, researchers can implement self-validating protocols to purify degraded stocks, optimize reaction yields, and improve drug formulation profiles.

Thermodynamic Stability and the Lone Pair Dilemma

The fundamental divergence in behavior between the free base and the salt form is rooted in electron availability. In the free base form, the nitrogen atoms of the amino groups possess unshared lone pairs of electrons. These lone pairs are highly nucleophilic and thermodynamically prone to single-electron transfer (SET) when exposed to molecular oxygen, heat, or photo-irradiation. This initiates a radical cascade, oxidizing the free base into highly reactive quinone diimines (1)[1]. These intermediates rapidly polymerize into dark, insoluble polyaniline-like aggregates, which is why free base stocks often turn black over time (2)[2].

Conversely, converting the free base into a hydrochloride salt (e.g., dihydrochloride) protonates the amine groups to form −NH3+ . This covalent sequestration of the lone pair electrons drastically increases the oxidation potential of the molecule. By tying up the electrons, the oxidative degradation pathway is effectively blocked, rendering the compound highly stable for long-term storage (3)[3].

Figure 1: Mechanistic divergence: Oxidation of free base vs. stabilization via protonation.

Quantitative Physicochemical Divergence

The structural differences between the two forms manifest in drastically different macroscopic properties. Table 1 summarizes these distinctions using 1,4-Diaminobenzene (p-Phenylenediamine) as a representative model.

Table 1: Physicochemical Comparison of 1,4-Diaminobenzene Forms

| Property | Free Base (PPD) | Dihydrochloride Salt (PPD·2HCl) | Causality / Mechanistic Rationale |

| Appearance | White solid (rapidly darkens in air) | White to off-white crystals | Oxidation of the unprotonated free base forms colored polyaniline polymers. |

| Aqueous Solubility | Low | ≥ 100 g/L at 20°C | Ion-dipole interactions in the salt form easily overcome the crystal lattice energy (4)[4]. |

| Melting Point | ~140 °C | > 200 °C (decomposes) | The strong ionic lattice in the salt form requires significantly more thermal energy to disrupt. |

| Stability | Unstable to light, heat, and O2 | Highly stable under ambient conditions | Protonation of amine lone pairs prevents single-electron transfer to oxygen. |

| pKa | ~6.2 (conjugate acid) | N/A (already protonated) | Dictates the pH required for successful extraction during free-basing protocols. |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the chemical transformation can be visually or chemically confirmed at specific checkpoints.

Protocol A: Reductive Purification of Degraded Free Base

Over time, free base diaminobenzenes degrade into a dark, impure mixture. Distillation is often impractical due to high boiling points and thermal decomposition. This protocol utilizes a chemical reduction and adsorption strategy (5)[5].

-

Acidic Solubilization: Suspend the impure, darkened free base in distilled water. Slowly add concentrated HCl until the solid dissolves.

-

Causality: This converts the free base and early-stage oxidation products into soluble hydrochloride salts, leaving highly polymerized impurities suspended.

-

-

Reductive Adsorption: Add 5% w/w sodium dithionite ( Na2S2O4 ) and 10% w/w activated carbon (e.g., Norit) to the acidic solution. Stir vigorously for 30 minutes at room temperature.

-

Filtration: Filter the dark suspension through a tightly packed pad of Celite in a Büchner funnel.

-

Causality: Celite prevents ultra-fine carbon particles from passing through the filter paper, which would otherwise contaminate the final product.

-

-

Validation Checkpoint: The resulting filtrate must be optically clear and completely colorless. If a pink or brown tint remains, the reduction/adsorption was incomplete, and Step 2 must be repeated.

-

Crystallization: Concentrate the filtrate under vacuum and cool to 4°C to crystallize the pure diaminobenzene dihydrochloride salt.

Protocol B: In Situ Generation of Free Base from Dihydrochloride

Because the free base is highly unstable, the best practice for coupling reactions is to store the compound as a dihydrochloride salt and generate the free base in situ immediately prior to use (6)[6].

-

Dissolution: Dissolve the pure dihydrochloride salt in degassed aqueous methanol.

-

Causality: Degassing the solvent removes dissolved oxygen, eliminating the primary oxidative stressor before the vulnerable free base is generated.

-

-

Controlled Basification: Add 1.1 to 2.0 equivalents of aqueous potassium bicarbonate ( KHCO3 ).

-

Causality: A mild base neutralizes the HCl to precipitate the free base without creating a highly alkaline environment (pH > 10) that would aggressively accelerate autoxidation.

-

-

Rapid Extraction: Immediately dilute with water and extract the mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na2SO4 .

-

Causality: Partitioning the free base into the organic layer isolates it from aqueous oxidative pathways and prepares it for anhydrous coupling reactions.

-

-

Validation Checkpoint: The organic layer should remain pale or colorless. It must be used immediately in the subsequent synthetic step.

Figure 2: Experimental workflow for the purification and interconversion of diaminobenzenes.

Implications for Drug Development and Materials Science

In pharmaceutical development, the choice between free base and hydrochloride salt directly dictates the pharmacokinetics and safety profile of the active pharmaceutical ingredient (API). Salt screening is a critical step; converting a nitrogenous free base to its hydrochloride salt can yield up to a 45-fold improvement in aqueous solubility, which is vital for overcoming bioavailability bottlenecks in the gastrointestinal tract (7)[7].

Furthermore, handling the free base forms of aromatic amines requires strict safety protocols. Free diaminobenzenes are known skin sensitizers. Their rapid oxidation in air produces reactive species that bind to epidermal proteins, inducing strong Local Lymph Node Assay (LLNA) responses and immune activation (8)[8]. Utilizing the hydrochloride salt mitigates these handling risks by preventing the formation of these reactive sensitizing intermediates during storage and formulation.

References

- PubChem - 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 URL

- Vulcanchem - p-Phenylenediamine hydrochloride - 55972-71-9 URL

- CIR Report Data Sheet - p-Phenylenediamine URL

- Sciencemadness Discussion Board - preparation of p-phenylendiamine URL

- Wikipedia - o-Phenylenediamine URL

- PMC / NIH - Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing URL

- Google Patents - EP0095355A1 - Substituted o-phenylenediamine compounds URL

- ResearchGate - Comparison of a rational vs.

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. Sciencemadness Discussion Board - preparation of p-phenylendiamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. p-Phenylenediamine hydrochloride (55972-71-9) for sale [vulcanchem.com]

- 4. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 6. EP0095355A1 - Substituted o-phenylenediamine compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1,2-Diamino-4,5-ethoxybenzene in Organic Solvents: A Technical and Methodological Guide

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diamino-4,5-ethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments based on molecular structure, and detailed experimental protocols for precise quantitative determination. In the absence of extensive public data, this guide emphasizes the methodological approach to establishing a complete solubility profile, a critical step in process development, formulation, and purification of this important chemical intermediate.

Executive Summary

1,2-Diamino-4,5-ethoxybenzene is a substituted aromatic diamine with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations. This guide provides a framework for approaching the solubility assessment of this compound, from theoretical prediction to experimental verification.

Molecular Structure and Solubility Predictions

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1]

Molecular Structure of 1,2-Diamino-4,5-ethoxybenzene:

-

Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Amino Groups (-NH₂): The two primary amino groups are polar and capable of acting as both hydrogen bond donors and acceptors. This functionality significantly influences solubility in polar protic and aprotic solvents.

-

Ethoxy Groups (-OCH₂CH₃): The two ethoxy groups introduce some polarity due to the oxygen atom but also contribute to the nonpolar character with their ethyl chains.

Qualitative Solubility Predictions:

Based on the structural features, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of two amino groups suggests the potential for hydrogen bonding with protic solvents, which would enhance solubility. A structurally similar compound, 4-Ethoxy-1,2-benzenediamine, is reported to be very soluble in water and soluble in ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, interacting with the amino groups of 1,2-Diamino-4,5-ethoxybenzene. Good solubility is generally expected in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The nonpolar aromatic ring and ethyl groups of the ethoxy moieties suggest some solubility in nonpolar solvents. However, the polar amino groups will likely limit extensive solubility in highly nonpolar solvents.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents have a moderate polarity. The analogous 4-Ethoxy-1,2-benzenediamine is soluble in chloroform.

It is important to note that while lower aliphatic amines are water-soluble, this solubility decreases as the molecular weight and the size of the hydrocarbon portion increase.[2] Aromatic amines are generally less soluble in water than aliphatic amines due to the larger hydrophobic aromatic ring.[2][3]

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[4]

Principle of the Shake-Flask Method

An excess amount of the solid solute is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then quantified to determine the solubility.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method followed by concentration analysis.

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Equilibrium Shake-Flask Method

Materials and Equipment:

-

1,2-Diamino-4,5-ethoxybenzene (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1,2-Diamino-4,5-ethoxybenzene to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter. This step is critical to avoid transferring any undissolved solid.

-

Accurately dilute the collected sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 1,2-Diamino-4,5-ethoxybenzene.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

The following table can be used to organize the experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 1,2-Diamino-4,5-ethoxybenzene at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Water | |||

| Methanol | ||||

| Ethanol | ||||

| Polar Aprotic | DMSO | |||

| DMF | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Nonpolar | Hexane | |||

| Toluene | ||||

| Chlorinated | Dichloromethane | |||

| Chloroform |

Computational Approaches to Solubility Prediction

In modern drug development and chemical process design, computational models are increasingly used to predict the solubility of organic compounds, saving time and resources.[5] These methods can provide valuable estimates, especially in the early stages of research.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure of a compound with its physicochemical properties, including solubility.[6] These models are trained on large datasets of experimentally determined solubilities and can predict the solubility of new compounds based on their molecular descriptors.

Thermodynamic Models

Thermodynamics-based methods, such as those employing a thermodynamic cycle, can also be used for solubility prediction.[4][5] These approaches often combine machine learning predictions of properties like the activity coefficient, enthalpy of fusion, and melting point to calculate solubility.[5]

The following diagram illustrates the logical flow of using computational models for solubility prediction.

Caption: Logic diagram for computational solubility prediction.

Safety and Handling Precautions

When handling 1,2-Diamino-4,5-ethoxybenzene and organic solvents, it is crucial to adhere to strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1,2-Diamino-4,5-ethoxybenzene and each solvent for specific handling, storage, and disposal information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1,2-Diamino-4,5-ethoxybenzene in organic solvents. By combining theoretical predictions with rigorous experimental methodologies and leveraging computational tools, researchers can obtain the critical data necessary for the successful application of this compound in their work. The provided protocols and logical workflows serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society - ACS Publications. (2025, November 21).

- MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.).

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.).

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.).

- Are amines soluble in organic solvents? - Quora. (2018, March 30).

- 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7).

- Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. (2023, January 25).

Sources

Spectroscopic Paradigms of 1,2-Diaminobenzene Derivatives: A Technical Guide to Next-Generation Fluorescent Probes

Executive Summary

1,2-Diaminobenzene (o-phenylenediamine, OPD) and its derivatives have transitioned from simple synthetic precursors to sophisticated, core components in modern spectroscopic sensor design. For researchers in drug development, analytical chemistry, and molecular imaging, OPD derivatives offer a highly predictable and tunable redox chemistry. This technical guide synthesizes the photophysical logic, self-validating experimental methodologies, and quantitative performance metrics of OPD-based probes, providing a rigorous framework for their application in tracking metal ions, reactive nitrogen species (RNS), and biological markers.

The Photophysical Architecture of 1,2-Diaminobenzene

The utility of OPD in fluorometric and colorimetric assays is governed by specific, stimulus-responsive photophysical mechanisms. Understanding the causality behind these mechanisms is critical for designing probes with high signal-to-noise ratios and absolute specificity.

Oxidation-Triggered Condensation (Turn-ON Emission)

OPD is highly susceptible to oxidation by agents such as Cu²⁺, Ag⁺, and various reactive oxygen species (ROS). The causality here is structural: upon oxidation, the non-fluorescent OPD undergoes a rapid cyclization and condensation reaction to form 2,3-diaminophenazine (OPDox). This oxidized derivative possesses a rigid, conjugated π-electron system that exhibits strong yellow fluorescence with an emission maximum typically around 550–560 nm[1]. This predictable shift from a "dark" precursor to a highly emissive product forms the basis for numerous Turn-ON sensors.

Photoinduced Electron Transfer (PET) Modulation

When OPD is covalently linked to a fluorophore (e.g., anthracene, coumarin, or acridine), its electron-rich diamine moiety acts as an electron donor. Upon excitation of the fluorophore, an electron is transferred from the Highest Occupied Molecular Orbital (HOMO) of the OPD moiety to the HOMO of the excited fluorophore, effectively quenching fluorescence (Turn-OFF state).

Reaction with specific electrophilic analytes, such as nitric oxide (NO), converts the diamine into an electron-deficient benzotriazole derivative[2]. Because the benzotriazole has a significantly higher oxidation potential, it can no longer donate an electron. This halts the PET process and restores the intrinsic fluorescence of the conjugated fluorophore (Turn-ON state).

Mechanistic pathways of OPD derivatives in spectroscopic sensing.

Quantitative Spectroscopic Data

The table below summarizes the quantitative performance of various OPD-based spectroscopic systems, highlighting how different structural integrations yield specific analytical capabilities.

| Sensor System / Derivative | Target Analyte | Recognition Mechanism | Emission Shifts (λem) | Limit of Detection (LOD) |

| OPD + N-Doped Carbon Dots | Cu²⁺ | Oxidation + Electrostatic Quenching | 412 nm ↓ / 553 nm ↑ | 23 nM |

| UIO-66-NH₂ / OPD Nanoprobe | Ag⁺ | Oxidation + Ratiometry | 426 nm ↓ / 556 nm ↑ | 0.31 μM |

| Anthracene-OPD Conjugate | Nitric Oxide (NO) | PET Inhibition via Benzotriazole | ~420 nm (Turn-ON) | Nanomolar range |

| OPD + Ag⁺ Autocatalysis | Ascorbic Acid | Condensation to DFQ | ~450 nm (Turn-ON) | Sub-micromolar |

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, experimental protocols must be designed as self-validating systems. Relying on single-channel fluorescence intensity is inherently flawed due to variations in probe concentration, instrumental drift, and background auto-fluorescence. The following protocols demonstrate how to engineer causality and internal controls into your workflows.

Protocol: Ratiometric Cu²⁺ Sensing via OPD/N-CDs

Causality & Design: Nitrogen-doped carbon dots (N-CDs) are utilized as a reference fluorophore due to their stable blue emission (412 nm). When Cu²⁺ is introduced, it oxidizes OPD to OPDox (emitting at 553 nm). Crucially, OPDox absorbs onto the N-CDs via electrostatic interactions, quenching the 412 nm emission[1]. This dual-response creates a built-in self-calibration metric (ratio of F412/F553 ), eliminating concentration-dependent artifacts[3].

Step-by-Step Methodology:

-

Preparation of the Sensing Matrix: Disperse N-CDs in a buffered aqueous solution (pH 7.4) to mimic physiological conditions. Add a standardized concentration of the OPD precursor.

-

Baseline Validation: Record the baseline fluorescence spectrum ( λex≈350 nm). Confirm that only the 412 nm peak is prominent, validating that no auto-oxidation of OPD has occurred.

-

Analyte Titration: Introduce varying concentrations of Cu²⁺ (0 to 100 μM). Incubate for 15 minutes at room temperature to allow complete oxidation and condensation of OPD to OPDox.

-

Spectroscopic Acquisition: Record the dual-emission spectra. Calculate the ratiometric value ( F412/F553 ).

-

Self-Validation (Interference Control): Run parallel samples spiked with competing transition metals (e.g., Fe³⁺, Zn²⁺, Ag⁺). The ratiometric signal must remain unaffected by these interferents to validate absolute selectivity[1].

Protocol: In Situ Fluorogenic Detection of Nitric Oxide (NO) via PET

Causality & Design: NO is a transient, highly reactive biological messenger. Detecting it requires a probe that reacts rapidly and irreversibly. By coupling an anthracene fluorophore to an electron-rich OPD group, the system remains "dark" due to PET. NO nitrosates the OPD group, forming an electron-deficient benzotriazole. This structural shift raises the oxidation potential, halting PET and triggering fluorescence recovery[2].

Step-by-Step Methodology:

-

Probe Solubilization: Dissolve the Anthracene-OPD probe in a biologically compatible co-solvent (e.g., DMSO/PBS, 1:99 v/v).

-

Baseline Measurement: Confirm the quenched state (Turn-OFF) via spectrofluorometry to ensure the PET mechanism is actively suppressing the fluorophore.

-

Analyte Introduction: Introduce NO donors (e.g., S-nitroso-N-acetylpenicillamine, SNAP) or stimulate endogenous NO production in cell cultures.

-

Signal Recovery: Monitor the kinetic increase in fluorescence at the fluorophore's specific emission wavelength over a 30-minute window.

-

Self-Validation (Scavenger Assay): To prove the signal is unequivocally caused by NO, treat a control group with an NO scavenger (e.g., cPTIO) prior to stimulation. The lack of fluorescence recovery in this cohort validates the mechanism and rules out non-specific oxidation[2].

Step-by-step validation workflow for OPD-based ratiometric nanoprobes.

Applications in Drug Development

In the pharmaceutical pipeline, OPD derivatives are heavily leveraged for high-throughput screening and intracellular imaging. The ability of OPD to monitor oxidative stress markers (like ROS and NO) in real-time allows pharmacologists to assess the efficacy and hepatotoxicity of drug candidates. Monitoring the depletion of intracellular antioxidants or a sudden spike in NO serves as a highly sensitive, early indicator of drug-induced cellular stress. Furthermore, the integration of OPD with Metal-Organic Frameworks (MOFs) like UIO-66-NH₂ provides a continuous, dual-functional nanoprobe capable of tracking both organic pollutants and heavy metal ions simultaneously, bridging environmental toxicology and pharmacology[4].

Conclusion

The transition of 1,2-diaminobenzene from a simple synthetic precursor to a sophisticated spectroscopic tool underscores the power of rational chemical design. By exploiting its unique oxidation and electron-transfer properties, researchers can engineer highly selective, self-validating probes that overcome the limitations of traditional single-channel fluorometry.

Sources

- 1. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Ratiometric fluorescent probes based on fluorogenic reactions of o-phenylenediamine for multiple sensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A dual-functional fluorescent nanoprobe based on UIO-66-NH2 for the continuous detection of o-phenylenediamine and Ag+ - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Reactivity and Handling of Electron-Rich Phenylenediamines in Condensation Workflows: A Technical Guide

Executive Summary

Electron-rich o-phenylenediamines (ER-PDs)—characterized by electron-donating groups (EDGs) such as methoxy (-OMe), hydroxyl (-OH), or alkylamines (-NR2)—are highly privileged scaffolds in drug development and materials science. They are the primary building blocks for synthesizing pharmacologically active heterocycles, including quinoxalines and benzimidazoles.

However, working with ER-PDs presents a fundamental chemical paradox: the same EDGs that enhance the nucleophilicity of the amine groups also elevate the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This renders the molecule exceptionally prone to single-electron oxidation. As a Senior Application Scientist, I have observed that failing to account for this oxidative lability is the primary cause of low yields, complex polymeric byproducts, and irreproducible data in condensation workflows. This whitepaper dissects the mechanistic causality behind these reactions and provides self-validating, field-proven protocols to ensure high-fidelity synthesis.

Mechanistic Causality: Nucleophilicity vs. Oxidative Lability

The condensation of an ER-PD with an electrophile (such as a 1,2-dicarbonyl or an aldehyde) is a race between two competing pathways: nucleophilic attack and oxidative degradation.

When exposed to ambient oxygen or trace oxidants, ER-PDs undergo anodic oxidation at exceptionally low potentials (often around +0.5 V)[1]. This single-electron transfer generates a highly reactive diimine radical cation, structurally analogous to Wurster's blue[2]. If not immediately quenched, this radical cation undergoes a second, slower electron transfer to form a quinonediimine[1]. Quinonediimines are highly electrophilic and will rapidly react with unoxidized diamine starting material, triggering a cascade of self-condensation and polymerization that destroys the reaction yield.

To successfully drive the target condensation, the reaction environment must suppress the oxidation pathway while selectively activating the electrophile.

Competing pathways: Nucleophilic condensation vs. oxidative degradation in ER-PDs.

Quinoxaline Synthesis: Condensation with 1,2-Dicarbonyls

The synthesis of quinoxalines via the condensation of ER-PDs with 1,2-dicarbonyls is a classic transformation. However, electron-donating groups on the phenyl ring of the diamine, while favoring rapid product formation, demand careful catalyst selection[3].

Using strong Brønsted acids (e.g., HCl, H2SO4) is a critical error; complete protonation of the electron-rich amine lone pairs neutralizes their nucleophilicity and halts the condensation. Instead, mild Lewis acids or hydrogen-bonding catalysts are required. Ammonium bifluoride (NH4HF2) is particularly effective, as the bifluoride anion provides a unique hydrogen-bonding network that activates the dicarbonyl without sequestering the diamine[4].

Quantitative Data: Catalyst Efficacy

The following table summarizes the quantitative impact of different catalytic systems on the yield of quinoxalines derived from ER-PDs.

Table 1: Catalyst Efficacy in Quinoxaline Synthesis from ER-PDs

| Catalyst System | Solvent System | Temperature | Time | Typical Yield (%) | Ref |

| NH₄HF₂ (10 mol%) | EtOH / H₂O | Room Temp | 1–2 h | 90–98% | [4] |

| Camphor-sulfonic acid (20 mol%) | EtOH | Room Temp | ~2 h | >85% | [3] |

| Phenol (20 mol%) | EtOH / H₂O (7:3) | Room Temp | ~3 h | >80% | [3] |

| Catalyst-Free | H₂O | 80 °C | 4–6 h | 70–85% | [4] |

Protocol 1: Self-Validating Synthesis of Quinoxalines using NH₄HF₂

Causality Note: This protocol utilizes an aqueous ethanol solvent system. The ethanol solubilizes the organic substrates, while the water ensures the solubility of the inorganic NH4HF2 catalyst. Degassing is mandatory to prevent radical cation formation.

-

Substrate Preparation & Degassing: In a Schlenk flask, dissolve 1.0 mmol of the electron-rich o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound in 10 mL of a 1:1 EtOH/H₂O mixture. Immediately sparge the solution with Argon for 10 minutes. Why? Removing dissolved oxygen eliminates the primary electron acceptor that drives quinonediimine formation.

-

Catalyst Addition: Under a positive flow of Argon, add 10 mol% (0.1 mmol) of NH₄HF₂.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is self-validating: a rapid color change (often to deep yellow or orange) indicates Schiff base formation, followed by precipitation of the highly crystalline quinoxaline product within 1 to 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the diamine is fully consumed.

-

Isolation & Purification: Filter the precipitate directly. Because unreacted dicarbonyls can persist as impurities, wash the filter cake with cold 10% aqueous ethanol, followed by recrystallization from pure ethanol to yield the analytically pure quinoxaline[3].

Benzimidazole Synthesis: Condensation with Aldehydes

Synthesizing benzimidazoles from ER-PDs and aldehydes introduces a selectivity challenge. The reaction can yield either a mono-condensation product (2-substituted benzimidazole) or a double-condensation product (1,2-disubstituted benzimidazole).

When reacting ER-PDs with electron-rich aldehydes, the intermediate Schiff base is highly reactive. To selectively drive the formation of the 1,2-disubstituted benzimidazole, a water-tolerant Lewis acid like Erbium(III) triflate (Er(OTf)3) is employed[5]. The Er(OTf)3 catalyst coordinates to the imine nitrogen, increasing its electrophilicity and facilitating the second nucleophilic attack by the remaining amine group, ensuring a singular, pure product rather than an intractable mixture.

Optim শাস্ত্রized self-validating workflow for the synthesis of benzimidazoles.

Protocol 2: Selective Synthesis of 1,2-Disubstituted Benzimidazoles

Causality Note: Er(OTf)3 is chosen because lanthanide triflates are remarkably resistant to hydrolysis. Unlike AlCl3 or TiCl4, Er(OTf)3 will not decompose in the water generated as a byproduct of the condensation, allowing the catalyst to turn over efficiently[5].

-

Reagent Assembly: Suspend 1.0 mmol of the ER-PD and 2.1 mmol of the target aldehyde in 5 mL of degassed ethanol.

-

Lewis Acid Activation: Add 5 mol% of Er(OTf)3. The Lewis acid immediately coordinates to the transiently formed hemiaminal, accelerating the dehydration to the Schiff base.

-

Cyclization: Stir the mixture at room temperature for 2–4 hours. The Er(OTf)3 will selectively template the second equivalent of aldehyde, driving the cyclization to the 1,2-disubstituted core.

-

Workup: Quench the reaction with water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate the target benzimidazole.

Conclusion

The successful deployment of electron-rich phenylenediamines in condensation reactions requires a fundamental respect for their dual chemical nature. By understanding that their enhanced nucleophilicity is inextricably linked to their oxidative vulnerability, chemists can design robust, self-validating workflows. Utilizing mild, hydrogen-bonding catalysts (like NH4HF2) or water-tolerant Lewis acids (like Er(OTf)3) under strictly degassed conditions ensures that the kinetic pathway heavily favors heterocycle formation over radical-mediated polymerization.

References

- Smolecule.com. "Buy N-Phenyl-p-phenylenediamine | 101-54-2 - Smolecule".

- PMC - NIH. "Recent advances in the transition-metal-free synthesis of quinoxalines".

- ResearchGate. "On the oxidation of Wurster's reagent and the Wurster's crown analog of 15-crown-5 in the presence of alkali metal cations".

- PMC - NIH. "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity".

- Benchchem. "troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine".

Sources

- 1. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Validation of 6,7-Diethoxyquinoxaline Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, green chemistry protocols, and self-validating experimental workflows for the condensation of 4,5-diethoxy-1,2-phenylenediamine.

Introduction & Mechanistic Rationale

Quinoxaline scaffolds are privileged heterocycles extensively utilized in medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) and organic materials (e.g., OLEDs, organic semiconductors)[1]. The foundational Hinsberg-Körner synthesis constructs this core via the double condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[2].

Expertise & Causality in Precursor Selection: The choice of 4,5-diethoxy-1,2-phenylenediamine as the nucleophilic precursor fundamentally alters the reaction kinetics compared to an unsubstituted 1,2-phenylenediamine. The two ethoxy (-OCH₂CH₃) groups at the 4 and 5 positions exert a powerful electron-donating resonance (+M) effect. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the diamine, rendering the ortho-amine groups hyper-nucleophilic.

Why does this matter experimentally? Because of this heightened nucleophilicity, the initial attack on the electrophilic carbonyl carbon is accelerated. This allows the cyclization to proceed under exceptionally mild conditions (often at room temperature) and minimizes the need for harsh, corrosive acidic catalysts[3]. However, this electron-rich nature introduces a critical handling caveat: the diamine is highly susceptible to atmospheric oxidation. It will rapidly degrade and darken if exposed to air, necessitating strict storage and reaction setup under an inert atmosphere (argon or nitrogen).

Materials and Reagents

-

Nucleophilic Precursor: 4,5-Diethoxy-1,2-phenylenediamine (Store at 2–8°C under Argon; solutions must be freshly prepared to prevent oxidative degradation).

-

Electrophiles (1,2-Dicarbonyls): Benzil, 2,3-butanedione, pyruvic acid, or ethyl benzoylformate (depending on the desired 2,3-substitutions).

-

Catalysts:

-

Solvents: Anhydrous ethanol, Acetonitrile (HPLC grade).

-

Quality Control (QC) Reagents: Ninhydrin stain solution, TLC silica gel 60 F₂₅₄ plates.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, both protocols incorporate a self-validating QC system . The progression of the reaction is tracked not just by time, but by specific chemical markers. Primary amines react with ninhydrin to form a distinct purple/brown spot on a TLC plate. As the diamine is consumed and fully cyclized into the quinoxaline derivative, the ninhydrin stain will fail to develop, while the newly formed conjugated quinoxaline system will strongly quench UV fluorescence at 254 nm.

Protocol A: Conventional Acid-Catalyzed Condensation (Robust Scale-Up)

This method is ideal for scale-up and highly unreactive dicarbonyl substrates.

-

Preparation: In a flame-dried 50 mL round-bottom flask flushed with argon, dissolve 1.0 mmol of 4,5-diethoxy-1,2-phenylenediamine in 10 mL of anhydrous ethanol.

-

Addition: Add 1.0 mmol of the selected 1,2-dicarbonyl compound (e.g., benzil).

-

Catalysis: Add 1.0 mL of glacial acetic acid. The solution will typically exhibit an immediate color shift (yellow to deep orange), visually confirming the formation of the transient mono-imine intermediate[2].

-

Reflux: Attach a reflux condenser and heat the mixture to 70–80°C for 2–4 hours.

-

In-Process Control: Spot the reaction mixture on a TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). Stain with ninhydrin. The reaction is complete when the baseline diamine spot completely disappears and a new UV-active spot emerges.

-

Workup & Purification: Cool to room temperature. Pour the mixture into 50 mL of crushed ice/water. The 6,7-diethoxyquinoxaline derivative will precipitate. Filter via a Büchner funnel, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.

Protocol B: Green Catalytic Synthesis (Milder Conditions)

Zinc triflate (Zn(OTf)₂) efficiently catalyzes this condensation at room temperature, preventing the thermal degradation of sensitive functional groups[4],[1].

-

Preparation: Dissolve 1.0 mmol of 4,5-diethoxy-1,2-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound in 5 mL of acetonitrile under an inert atmosphere.

-

Catalysis: Add 10 mol% (0.1 mmol) of Zn(OTf)₂[1].

-

Reaction: Stir at room temperature (20–25°C) for 30–60 minutes. The hyper-nucleophilicity of the diethoxy-substituted diamine, combined with the Lewis acid activation of the diketone, drives rapid, spontaneous cyclization[3].

-

Workup: Quench the reaction with 10 mL of deionized water and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Post-Reaction Validation: Confirm product identity via LC-MS (ESI+) and ¹H-NMR. Diagnostic NMR Marker: Look for the characteristic ethoxy signals—a distinct quartet around 4.1–4.3 ppm (-OCH₂-) and a triplet around 1.4–1.5 ppm (-CH₃), integrating for 4H and 6H respectively.

Quantitative Data: Substrate Scope and Expected Yields

The table below summarizes the expected quantitative outcomes when reacting 4,5-diethoxy-1,2-phenylenediamine with various electrophiles under the optimized protocols.

| 1,2-Dicarbonyl Substrate | Catalyst / Conditions | Reaction Time | Expected Product | Expected Yield |

| Benzil | Zn(OTf)₂ / CH₃CN (RT) | 45 min | 2,3-Diphenyl-6,7-diethoxyquinoxaline | >90% |

| 2,3-Butanedione | Glacial AcOH / EtOH (Reflux) | 2 hours | 2,3-Dimethyl-6,7-diethoxyquinoxaline | 85–88% |

| Pyruvic Acid | Zn(OTf)₂ / CH₃CN (RT) | 60 min | 2-Methyl-6,7-diethoxyquinoxalin-3-ol | 80–85% |

| Ethyl Benzoylformate | Glacial AcOH / EtOH (Reflux) | 3 hours | 3-Phenyl-6,7-diethoxyquinoxalin-2-ol | 82–87% |

Mechanistic Workflow Visualization

Mechanistic workflow for the synthesis and validation of 6,7-diethoxyquinoxaline derivatives.

References

-

Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2566-2587. URL:[Link]

-

Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. URL:[Link]

Sources

- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

Application Notes and Protocols: A Guide to the Synthesis of Fluorescent Dyes from Diaminobenzene Precursors

Introduction: The Versatility of Diaminobenzene in Fluorophore Development

Diaminobenzenes are foundational precursors in the synthesis of a diverse array of fluorescent dyes, owing to their reactive amine functionalities which readily participate in cyclization and condensation reactions. These reactions give rise to rigid, planar heterocyclic systems that are often inherently fluorescent. The utility of these dyes spans a wide range of applications in biomedical research and drug development, including cellular imaging, biosensing, and as components of more complex molecular probes.[1][2] Their relatively straightforward synthesis, coupled with the ability to tune their photophysical properties through judicious selection of precursors and reaction conditions, makes them an attractive platform for the development of novel fluorophores.

This guide provides a comprehensive overview of the principles and methodologies for preparing two major classes of fluorescent dyes from diaminobenzene precursors: phenazines and benzimidazoles . We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for their synthesis, and discuss the characterization and photophysical properties of the resulting fluorophores.

Core Principles: The Chemistry of Diaminobenzene-Based Fluorophores

The fluorescence of dyes derived from diaminobenzene arises from their extended π-conjugated systems. The general strategy for their synthesis involves the reaction of a diaminobenzene with a suitable electrophilic partner to form a new heterocyclic ring, thereby creating or extending the conjugated system.

Phenazine Dyes: Oxidative Condensation for a Rigid Fluorophore

Phenazines are nitrogen-containing heterocyclic compounds that can be synthesized through the oxidative condensation of 1,2-diaminobenzenes.[3] The resulting planar, rigid structure of the phenazine core is conducive to high fluorescence quantum yields.[4] The photophysical properties of phenazine dyes can be modulated by the introduction of substituents on the aromatic rings.

Benzimidazole Dyes: A Versatile Platform for "Push-Pull" Fluorophores

Benzimidazoles are another important class of fluorescent dyes that can be readily prepared by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[5][6] This reaction forms the imidazole ring fused to the benzene ring of the diaminobenzene precursor. The resulting 2-substituted benzimidazoles can be designed as "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed to manipulate the intramolecular charge transfer (ICT) characteristics, thereby tuning the emission color and other photophysical properties.[7]

Part 1: Synthesis of Fluorescent Phenazine Dyes

This section details the synthesis of a highly fluorescent 7,8-dichloro-2,3-diaminophenazine, a valuable building block for more complex fluorophores. The procedure is based on a scalable, one-pot oxidative condensation of 4,5-dichloro-1,2-diaminobenzene.

Causality Behind Experimental Choices

-

Acidic Conditions (HCl): The reaction is performed under acidic conditions to protonate the diamine, increasing its solubility in the aqueous medium and activating it for the subsequent condensation reaction.

-

Iron(III) Chloride (FeCl₃): FeCl₃ acts as the oxidizing agent, driving the cyclization and aromatization of the intermediates to form the phenazine core.

-

Acetone: The addition of a stoichiometric amount of acetone is a critical step to prevent the formation of undesired hydroxylated byproducts, which can occur in aqueous oxidative conditions. Acetone is believed to form a cyclic adduct with the diaminobenzene precursor, which is then selectively oxidized and condensed to yield the desired phenazine.[8]

Experimental Workflow: Phenazine Synthesis

Caption: Workflow for the synthesis of a fluorescent phenazine dye.

Detailed Protocol: Synthesis of 7,8-dichloro-2,3-diaminophenazine

This protocol is adapted from a procedure reported by G. Gbabode et al. in The Journal of Organic Chemistry.[8]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Ratio |

| 4,5-dichloro-1,2-diaminobenzene | 177.03 | 6 | 1 |

| Acetone | 58.08 | 6 | 1 |

| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | 270.30 | 12.3 | 2.05 |

| 1.33 M Hydrochloric acid (HCl) | - | - | - |

| Water (H₂O) | 18.02 | - | - |

Procedure:

-

In a suitable reaction vessel, suspend 4,5-dichloro-1,2-diaminobenzene (1.068 g, 6 mmol) in 60 mL of 1.33 M HCl.

-

Sonicate the mixture for 2 minutes to aid dissolution.

-

To the stirred solution, add acetone (444 µL, 6 mmol).

-

Continue stirring at room temperature for 10 minutes.

-

In a separate beaker, dissolve iron(III) chloride hexahydrate (3.32 g, 12.3 mmol) in 8 mL of water.

-

Add the FeCl₃ solution to the reaction mixture.

-

Stir the reaction at room temperature in the dark for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-